molecular formula C6H7N5S B13437573 6-Methylthioguanine-d3

6-Methylthioguanine-d3

Cat. No.: B13437573
M. Wt: 184.24 g/mol
InChI Key: YEGKYFQLKYGHAR-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylthioguanine-d3 involves the incorporation of deuterium atoms into the methylthio group of 6-thioguanine. This can be achieved through a series of chemical reactions that replace the hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and advanced techniques to ensure the incorporation of deuterium atoms. The process is carefully monitored to maintain the stability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methylthioguanine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different chemical and biological properties, making them useful for various applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Methylthioguanine-d3 include:

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise studies in various scientific applications. The presence of deuterium also makes it a valuable tool in the study of metabolic pathways and the development of new therapeutic agents .

Properties

Molecular Formula

C6H7N5S

Molecular Weight

184.24 g/mol

IUPAC Name

6-(trideuteriomethylsulfanyl)-7H-purin-2-amine

InChI

InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)/i1D3

InChI Key

YEGKYFQLKYGHAR-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])SC1=NC(=NC2=C1NC=N2)N

Canonical SMILES

CSC1=NC(=NC2=C1NC=N2)N

Origin of Product

United States

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